molecular formula C8H9IN2S B2623464 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide CAS No. 62306-03-0

3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide

Cat. No. B2623464
CAS RN: 62306-03-0
M. Wt: 292.14
InChI Key: UWKZSUNHAKBDMT-UHFFFAOYSA-N
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Description

“3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide” is a chemical compound with the molecular formula C8H9NS . It has an average mass of 151.229 Da and a monoisotopic mass of 151.045563 Da .


Molecular Structure Analysis

The molecular structure of “3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide” consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The structure is complex, and its analysis would require advanced techniques such as mass spectrometry .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 241.4±29.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.8±3.0 kJ/mol and a flash point of 99.8±24.3 °C . The index of refraction is 1.625, and it has a molar refractivity of 45.6±0.3 cm3 .

properties

IUPAC Name

3-methyl-1,3-benzothiazol-2-imine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.HI/c1-10-6-4-2-3-5-7(6)11-8(10)9;/h2-5,9H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKZSUNHAKBDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide

Synthesis routes and methods

Procedure details

Benzothiazol-2-ylamine (1.0 g, 6.6 mmol) and methyl iodide (0.48 mL, 7.9 mmol) were processed as described in Example 46A to provide 1.2 g (60%) of the title compound. 1H NMR (DMSO-d6, 300 MHz) δ ppm 3.73 (s, 3 H), 7.39-7.47 (m, 1 H), 7.59 dt, J=7.8, 1.0 Hz, 1 H), 7.65-7.71 (m, 1 H), 7.99 (d, J=8.1 Hz, 1 H), 9.99 (s, 2 H); MS (DCI/NH3) m/z 165 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step Two
Yield
60%

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